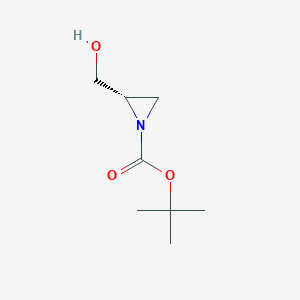

(S)-tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate

描述

(S)-tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate is a chiral aziridine derivative characterized by a three-membered nitrogen-containing ring (aziridine) substituted with a hydroxymethyl group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. Its stereochemical configuration (S) at the hydroxymethyl-bearing carbon makes it a valuable intermediate in asymmetric synthesis, particularly in pharmaceuticals and agrochemicals. The Boc group enhances stability during synthetic processes, while the hydroxymethyl moiety offers a reactive handle for further functionalization, such as oxidation or coupling reactions .

Structure

3D Structure

属性

IUPAC Name |

tert-butyl (2S)-2-(hydroxymethyl)aziridine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-8(2,3)12-7(11)9-4-6(9)5-10/h6,10H,4-5H2,1-3H3/t6-,9?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFIQLGGGUSYWKT-AADKRJSRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate typically involves the reaction of aziridine derivatives with tert-butyl chloroformate under basic conditions. The reaction proceeds through nucleophilic substitution, where the aziridine nitrogen attacks the carbonyl carbon of tert-butyl chloroformate, forming the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity.

化学反应分析

Types of Reactions

(S)-tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate undergoes various chemical reactions, including:

Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form primary alcohols.

Substitution Reactions: The tert-butyl ester group can be substituted under acidic or basic conditions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Oxidizing Agents: PCC (Pyridinium chlorochromate), KMnO4 (Potassium permanganate)

Reducing Agents: LiAlH4 (Lithium aluminium hydride), NaBH4 (Sodium borohydride)

Acids and Bases: HCl (Hydrochloric acid), NaOH (Sodium hydroxide)

Major Products

Ring-Opened Products: Amino alcohols, thiol alcohols

Oxidation Products: Aldehydes, carboxylic acids

Reduction Products: Primary alcohols

科学研究应用

Organic Synthesis

(S)-tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate serves as a critical building block for synthesizing more complex molecules. Its high ring strain allows for nucleophilic ring-opening reactions, which can lead to various derivatives. For example, the aziridine ring can be opened by amines or alcohols, facilitating the creation of amino alcohols or other functionalized compounds .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential in drug development. Its reactivity enables the formation of stable derivatives that may exhibit biological activity. Compounds derived from aziridines have been investigated for roles as enzyme inhibitors and in drug delivery systems .

Case Study:

A study highlighted the use of aziridine derivatives in synthesizing enzyme inhibitors, demonstrating their utility in developing therapeutic agents against various diseases .

Biological Studies

The compound is also investigated for its interactions with biological molecules. Its ability to form stable complexes makes it suitable as a biochemical probe in studying protein-ligand interactions. Research has indicated that derivatives of aziridines can be utilized to probe biological pathways and mechanisms .

作用机制

The mechanism of action of (S)-tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate involves its high ring strain, which makes it highly reactive towards nucleophiles. The aziridine ring can be opened by nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis and medicinal chemistry to create new compounds with desired properties.

相似化合物的比较

Comparative Data Table

生物活性

(S)-tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate is an organic compound belonging to the aziridine class, characterized by its three-membered ring structure containing one nitrogen atom. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

The molecular formula of this compound is with a molecular weight of approximately 173.21 g/mol. The structure features a hydroxymethyl group and a tert-butyl ester, which contribute to its unique reactivity and solubility properties. The presence of the hydroxymethyl group may enhance interactions with biological targets.

Enzyme Inhibition

Aziridines are often explored for their role as enzyme inhibitors. The unique structure of this compound allows it to interact with active sites of enzymes, potentially leading to inhibition. Studies on structurally similar aziridines have demonstrated their effectiveness in inhibiting enzymes involved in metabolic pathways, suggesting that this compound may exhibit similar activity.

Synthesis and Reactivity

The synthesis of this compound typically involves the nucleophilic ring-opening of aziridines. Common reagents used include acids and bases that facilitate the reaction with nucleophiles such as amines or thiols. The versatility of these reactions allows for the generation of various functionalized derivatives that may possess enhanced biological activities.

Table 1: Comparison of Related Aziridine Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C8H15NO3 | Hydroxymethyl group enhances biological activity |

| (R)-1-Boc-2-azetidinemethanol | C8H15NO3 | Contains a Boc protecting group |

| Tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylic acid | C8H15NO3 | Lacks tert-butyl ester functionality |

Case Study: Antimicrobial Activity

In a study examining the antimicrobial properties of aziridine derivatives, several compounds were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain aziridines exhibited significant inhibition zones compared to controls, suggesting potential therapeutic applications in treating bacterial infections.

Research on Enzyme Inhibition

A recent investigation into aziridine-based enzyme inhibitors focused on their interaction with acetylcholinesterase (AChE). The study revealed that specific modifications to the aziridine ring could enhance binding affinity and inhibitory potency. This finding underscores the potential of this compound as a scaffold for developing novel AChE inhibitors.

常见问题

Basic: What are the standard synthetic routes for (S)-tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate?

Answer: The synthesis typically involves functionalization of aziridine precursors. For example, a method adapted from Jorrës et al. () starts with L-aspartic acid derivatives, followed by protection with tert-butyloxycarbonyl (Boc) groups. Key steps include reacting N-Boc tosylated aziridine with NaH in anhydrous tetrahydrofuran (THF) to introduce hydroxymethyl or benzimidazole substituents (). Purification via column chromatography and characterization by ¹H/¹³C NMR and HRMS ensures structural fidelity. Yields range from 50–90%, depending on substituents and reaction optimization .

Advanced: How does the stereochemistry of the aziridine ring influence its reactivity in nucleophilic ring-opening reactions?

Answer: The (S)-configuration creates steric hindrance from the tert-butyl group, directing nucleophilic attack to the less-hindered carbon. For instance, in polymerization studies (), the Boc group activates the aziridine nitrogen, enabling anionic ring-opening polymerization. Stereochemical control is critical: racemization during synthesis (e.g., from acidic conditions) can alter reactivity, necessitating inert atmospheres and low temperatures to preserve enantiopurity .

Basic: What spectroscopic methods are used to characterize this compound?

Answer: Standard characterization includes:

- ¹H/¹³C NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl), δ 3.5–4.0 ppm (aziridine protons), and δ 3.7–4.2 ppm (hydroxymethyl) confirm structure ().

- IR Spectroscopy : Stretching bands at ~3400 cm⁻¹ (O-H), ~1700 cm⁻¹ (C=O), and ~1250 cm⁻¹ (C-O) verify functional groups ().

- HRMS : Precise mass determination ensures molecular formula accuracy .

Advanced: How can researchers optimize reaction conditions to minimize epimerization during synthesis?

Answer: Epimerization is mitigated by:

- Temperature Control : Reactions conducted at ≤0°C reduce thermal racemization ().

- Inert Atmosphere : Use of argon/nitrogen prevents oxidative degradation ().

- Mild Bases : NaH or LiHMDS in THF minimizes side reactions ().

- Purification : Cold ethanol washes () or flash chromatography () remove diastereomers. Monitoring via chiral HPLC ensures enantiopurity .

Basic: What are the common applications of this compound in organic synthesis?

Answer: It serves as:

- Pharmaceutical Intermediate : Precursor for antitubercular hydrazine derivatives ().

- Polymer Building Block : Boc-activated aziridine enables controlled anionic polymerization for functionalized polyamines ().

- Chiral Ligand : The hydroxymethyl group facilitates asymmetric catalysis in metal complexes .

Advanced: How do structural modifications (e.g., hydroxymethyl vs. chloromethyl) impact biological activity?

Answer: Modifications alter solubility and target binding:

- Hydroxymethyl : Enhances hydrophilicity and hydrogen-bonding capacity, improving antimycobacterial activity ().

- Chloromethyl : Increases electrophilicity, enabling crosslinking in polymer scaffolds ().

Comparative studies using analogues (e.g., tert-butyl 2-(chloromethyl)pyrrolidine-1-carboxylate) reveal that steric bulk from the tert-butyl group reduces off-target interactions in biological assays .

Basic: What safety precautions are necessary when handling this compound?

Answer: Key precautions include:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact ().

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.

- Storage : Inert, dry conditions at RT to prevent degradation ( ).

- Disposal : Follow federal/state regulations for organic waste ( ) .

Advanced: How can researchers resolve contradictions in reported reaction yields for aziridine carboxylate derivatives?

Answer: Discrepancies often arise from:

- Reagent Purity : Impure starting materials (e.g., residual moisture in THF) reduce yields ().

- Catalyst Variability : NaH vs. KOtBu can alter reaction kinetics ().

- Workup Methods : Cold ethanol precipitation () vs. column chromatography () affects recovery.

Systematic replication with controlled variables (e.g., anhydrous solvents, standardized catalysts) is recommended .

Basic: What databases or tools are recommended for structural analysis of this compound?

Answer:

- PubChem : For InChI/Canonical SMILES validation ().

- SHELX Suite : For crystallographic refinement (e.g., SHELXL for small-molecule structures) ( ).

- NIST Chemistry WebBook : Reference IR/NMR spectra .

Advanced: What strategies are employed to enhance the compound’s stability in aqueous media for biological assays?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。